1-(2-Methoxyphenyl)-3-(2-pyrrolidin-1-ylethyl)urea
Overview
Description
1-(2-Methoxyphenyl)-3-(2-pyrrolidin-1-ylethyl)urea is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a methoxyphenyl group and a pyrrolidinylethyl group attached to a urea moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-3-(2-pyrrolidin-1-ylethyl)urea typically involves the reaction of 2-methoxyaniline with 2-pyrrolidin-1-ylethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The synthetic route can be summarized as follows:
Starting Materials: 2-methoxyaniline and 2-pyrrolidin-1-ylethyl isocyanate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-3-(2-pyrrolidin-1-ylethyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include corresponding urea derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound with altered functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(2-pyrrolidin-1-ylethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, making it valuable in synthetic chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have properties that make it useful in treating certain medical conditions.
Industry: The compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(2-pyrrolidin-1-ylethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways and biochemical processes within cells.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-(2-pyrrolidin-1-ylethyl)urea can be compared with other similar compounds to highlight its uniqueness:
1-(2-Methoxyphenyl)-3-(2-piperidin-1-ylethyl)urea: This compound has a piperidinyl group instead of a pyrrolidinyl group. The difference in the ring structure can lead to variations in chemical reactivity and biological activity.
1-(2-Methoxyphenyl)-3-(2-morpholin-1-ylethyl)urea: This compound contains a morpholinyl group, which can influence its solubility and interaction with biological targets.
1-(2-Methoxyphenyl)-3-(2-azepan-1-ylethyl)urea: The presence of an azepanyl group in this compound can result in different pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-pyrrolidin-1-ylethyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-19-13-7-3-2-6-12(13)16-14(18)15-8-11-17-9-4-5-10-17/h2-3,6-7H,4-5,8-11H2,1H3,(H2,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWIUEWZXRZBHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.